Bis(dinitrophenyl)lysine
Overview
Description
Bis(dinitrophenyl)lysine, also known as this compound, is a useful research compound. Its molecular formula is C18H18N6O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Bis(dinitrophenyl)lysine, also known as DI-DNP-L-LYSINE, primarily targets myosin , a motor protein found in muscle tissue . Myosin plays a crucial role in muscle contraction and is responsible for the conversion of chemical energy into mechanical work .
Mode of Action
DI-DNP-L-LYSINE interacts with myosin by binding to its sulphydryl groups . The absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . This interaction results in structural changes in myosin, particularly in the heavy meromyosin region .
Biochemical Pathways
The interaction of DI-DNP-L-LYSINE with myosin affects the adenosinetriphosphatase activity of the protein . After mild treatment with DI-DNP-L-LYSINE, the enzyme activity is considerably enhanced, but after more intensive treatment, it is completely inhibited . This suggests that DI-DNP-L-LYSINE can modulate the biochemical pathways involving myosin and ATP hydrolysis .
Result of Action
The binding of DI-DNP-L-LYSINE to myosin results in structural changes in the protein, which can affect its function . For instance, the adenosinetriphosphatase activity of myosin or heavy meromyosin whose sulphydryl groups had been partially blocked was accompanied by an increase in the amount of DI-DNP-L-LYSINE absorbed . This suggests that the compound can modulate the enzymatic activity of myosin, potentially influencing muscle contraction.
Action Environment
Environmental factors such as temperature and ionic strength can influence the action of DI-DNP-L-LYSINE. For instance, the absorption of DI-DNP-L-LYSINE at high ionic strength has been interpreted as evidence that partial blocking of sulphydryl groups displaces a relatively large peptide segment in the heavy meromyosin region . Additionally, the compound should be stored in a cool, dry place to avoid reactions with oxidizing agents .
Biochemical Analysis
Biochemical Properties
Bis(dinitrophenyl)lysine has been found to interact with muscle fibers, inhibiting their contraction
Cellular Effects
In muscle cells, this compound has been observed to inhibit contraction This suggests that it may influence cell function by affecting the processes that drive muscle contraction
Molecular Mechanism
It is suggested that this compound inhibits muscle contraction by displacing accessible polypeptide chains of myosin that are essential for the contractile mechanism .
Properties
IUPAC Name |
2,6-bis(2,4-dinitroanilino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVSVNWYIWINEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-49-8 | |
Record name | NSC89640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N2,N6-bis(2,4-dinitrophenyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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